molecular formula C19H13N3O3S B2450682 (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile CAS No. 313687-05-7

(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No. B2450682
CAS RN: 313687-05-7
M. Wt: 363.39
InChI Key: LGTYBHVZZLMGEN-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile, also known as MTNP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. In

Scientific Research Applications

Spectroscopic and Molecular Structure Analysis

  • The molecular structure and spectroscopic data of compounds related to (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile have been extensively studied using various techniques. Density Functional Theory (DFT) calculations, alongside spectroscopic methods such as FT-IR, FT-Raman, 1H-NMR, 13C-NMR, and LCMS, have been employed to characterize these molecules. These studies provide detailed insights into the vibrational spectra, molecular orbitals, and the intramolecular charge transfer of such compounds, underlining their complex and multifaceted nature (Kundapur et al., 2012), (Viji et al., 2020), (Viji et al., 2020).

Biological Applications and Molecular Docking

  • Compounds structurally similar to (2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile have shown potential in biological applications. Antifungal, antibacterial, and anticancer activities have been observed in some derivatives. Molecular docking studies reveal their potential interactions with various proteins, indicating their therapeutic relevance. The non-covalent interactions, hydrogen bonds, and binding energies of these compounds with proteins are crucial for their biological functions (Viji et al., 2020), (Johnson & Yardily, 2021), (Drapak et al., 2019).

Structural Characterization and Computational Analysis

  • The crystal and molecular structures of related compounds have been meticulously studied, providing insights into their geometric conformations and intermolecular interactions. Hydrogen bonds, π–π interactions, and other non-covalent interactions are essential for the stability and properties of these molecules. Computational methods, including DFT and X-ray powder diffraction, complement these findings by predicting molecular properties and reactivity (Djafri et al., 2017), (Rahmani et al., 2017).

properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-25-16-8-6-13(7-9-16)17-12-26-19(21-17)15(11-20)10-14-4-2-3-5-18(14)22(23)24/h2-10,12H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTYBHVZZLMGEN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

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